6-Methoxybenzo[d]isoxazol-3-amine
Overview
Description
6-Methoxybenzo[d]isoxazol-3-amine is a heterocyclic chemical compound used in scientific research . It has a molecular formula of C8H8N2O2 .
Synthesis Analysis
The synthesis of isoxazoles, including 6-Methoxybenzo[d]isoxazol-3-amine, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating from reaction mixtures .Molecular Structure Analysis
The InChI code for 6-Methoxybenzo[d]isoxazol-3-amine is 1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10) .Chemical Reactions Analysis
The reactions of isoxazol-3-amine, thiazol-2-amine, and benzo[d]thiazol-2-amine with 4-nitrobenzaldehyde and indole in the absence of a solvent under ball-milling conditions have been studied . These reactions proceed through the in situ formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment to form the addition products, α,α-disubstituted azolyl-amines .Physical And Chemical Properties Analysis
6-Methoxybenzo[d]isoxazol-3-amine has a molecular weight of 164.16 g/mol . It is a solid at room temperature .Scientific Research Applications
Condensation Reactions
6-Methoxybenzo[d]isoxazol-3-amine can be used in condensation reactions with other compounds like indole and 4-nitrobenzaldehyde under mechanoactivation conditions . These reactions proceed through the in situ formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment to form the addition products, α,α-disubstituted azolyl-amines .
Synthesis of Schiff Bases
Schiff bases are valuable objects for the search for drug candidates . They are also used as ligands for the preparation of complexes with metal cations , including those for medical use . Additionally, Schiff bases are widely used in fluorophores and chemosensors/probes for various analytes .
Synthesis of Derivatives
Modification of the C=N bond in azomethines is a convenient method for obtaining a variety of derivatives . For example, aza-Favorskii and quasi-aza-Favorskii reaction products, aminophosphonate derivatives , asymmetric arylation products , heteroatom-substituted adducts , cycloaddition products , and others .
BRD4 Inhibitors
6-Methoxybenzo[d]isoxazol-3-amine can be used in the design and synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia . Most compounds exhibited potent BRD4 binding activities .
Anti-proliferative Activity
Some compounds designed using 6-Methoxybenzo[d]isoxazol-3-amine showed remarkable anti-proliferative activity against MV4-11 cells . They were effective for BRD4(1) binding and inhibited the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .
Induction of Cell Apoptosis
These compounds can block cell cycle in MV4-11 cells at G0/G1 phase and induce cell apoptosis . This makes 6-Methoxybenzo[d]isoxazol-3-amine a potential candidate for further drug development .
Mechanism of Action
Target of Action
It’s known that isoxazole and thiazole fragments, which are part of the compound’s structure, are widely represented in drugs . This suggests that the compound might interact with a variety of biological targets.
Mode of Action
The mode of action of 6-Methoxybenzo[d]isoxazol-3-amine involves the formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment . This results in the formation of α,α-disubstituted azolyl-amines . The Schiff bases are valuable objects for the search for drug candidates .
Biochemical Pathways
The compound’s interaction with its targets could potentially influence a variety of biochemical pathways, given the wide representation of isoxazole and thiazole fragments in drugs .
Result of Action
The formation of α,α-disubstituted azolyl-amines suggests that the compound could potentially exert a variety of biological effects .
Safety and Hazards
Future Directions
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Therefore, the development of new synthetic routes and the exploration of the potential application of synthesized bioactive compounds, including 6-Methoxybenzo[d]isoxazol-3-amine, are areas of ongoing research .
properties
IUPAC Name |
6-methoxy-1,2-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWCFQVFVCXHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443330 | |
Record name | 3-amino-6-methoxy-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxybenzo[d]isoxazol-3-amine | |
CAS RN |
157368-82-6 | |
Record name | 3-amino-6-methoxy-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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